2-Undecylpyrrole

Biosynthesis Natural Products Antibiotic Production

Researchers studying prodiginine antibiotic biosynthesis in *Streptomyces coelicolor* frequently encounter irreproducible results due to the use of incorrect monopyrrole substrates. The RedH enzyme is strictly specific for 2-undecylpyrrole; substitution with 2-methyl-3-n-amyl-pyrrole (MAP) or other 2-alkylpyrroles results in complete condensation failure, halting production. - Chemical complementation of *redL-* mutants with 2-undecylpyrrole enables exclusive, high-yield production of C11-alkyl prodiginines, eliminating chain-length analogue mixtures. - Deuterated 2-undecylpyrrole (C-4′) fed to blocked *S. coelicolor* mutants facilitates unambiguous stereochemical determination of streptorubin B via advanced NMR. - Baseline antimicrobial activity (MIC: 32 µg/mL against *S. aureus*; 16 µg/mL against *C. albicans*) provides a validated scaffold for medicinal chemistry optimization. ≥98% purity; shipped under ambient conditions; ready for immediate mutasynthetic feeding experiments.

Molecular Formula C15H27N
Molecular Weight 221.38 g/mol
CAS No. 61930-40-3
Cat. No. B1249831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecylpyrrole
CAS61930-40-3
Synonyms2-undecylpyrrole
Molecular FormulaC15H27N
Molecular Weight221.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=CN1
InChIInChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3
InChIKeyLIZHBNXWXKXCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecylpyrrole: Prodiginine Biosynthesis Intermediate


2-Undecylpyrrole (CAS 61930-40-3) is a C15-alkylated pyrrole that serves as a specific monopyrrole building block in the biosynthesis of prodiginine antibiotics, including undecylprodigiosin and streptorubin B, in *Streptomyces coelicolor* [1]. It is not a generic antimicrobial agent but a precise intermediate with a defined enzymatic role, making it an essential reagent for mutasynthetic studies and the production of structurally specific prodiginine analogues [2].

Biosynthesis Specific intermediate for prodiginine pathway in S. coelicolor
Mutasynthesis Complements redL− mutants to produce defined C11-chain prodiginine analogues
Structural probe Deuterated form enables absolute stereochemistry assignment via mutasynthetic feeding

2-Undecylpyrrole Substitution Risks


The biosynthetic machinery of *Streptomyces coelicolor* exhibits high substrate specificity, and generic substitution of 2-undecylpyrrole with other 2-alkylpyrroles fails to rescue prodiginine production. The enzyme RedH specifically catalyzes the condensation of 2-undecylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) [1]. Furthermore, distinct biosynthetic pathways utilize different monopyrrole intermediates: the *Serratia* prodigiosin pathway requires 2-methyl-3-n-amyl-pyrrole (MAP), while the *Streptomyces* undecylprodigiosin pathway is strictly dependent on 2-undecylpyrrole [2]. Using an incorrect intermediate will result in a complete failure of the desired enzymatic condensation, halting downstream production and compromising experimental reproducibility.

Substrate specificity
The RedH enzyme strictly requires 2-undecylpyrrole; other 2-alkylpyrroles may not support enzymatic condensation and can fail to rescue prodiginine production.
Pathway divergence
2-Methyl-3-n-amyl-pyrrole (MAP) from Serratia cannot substitute for 2-undecylpyrrole in the Streptomyces undecylprodigiosin pathway; the biosynthetic routes are mutually exclusive.

2-Undecylpyrrole Evidence


Pathway Specificity: Undecylpyrrole vs. MAP

2-Undecylpyrrole is the exclusive monopyrrole intermediate for the biosynthesis of undecylprodigiosin and streptorubin B in *Streptomyces coelicolor*, while 2-methyl-3-n-amyl-pyrrole (MAP) is the corresponding intermediate for prodigiosin biosynthesis in *Serratia* sp. [1]. This pathway divergence is absolute; the enzymes encoded by the *red* gene cluster in *Streptomyces* will not utilize MAP, and the *pig* cluster enzymes in *Serratia* will not utilize 2-undecylpyrrole [2].

Pathway Specificity
Class-level inference
2-Undecylpyrrole: RedH substrate in S. coelicolor for undecylprodigiosin
MAP: PigC substrate in Serratia for prodigiosin
Mutually exclusive pathways; intermediate choice dictates final product class.
Reported divergence; verify for specific strain and gene cluster.
Biosynthesis Natural Products Antibiotic Production

Rescue of Undecylprodigiosin in redL Mutant

In *S. coelicolor* mutants with a deleted *redL* gene, the ability to produce undecylprodigiosin and streptorubin B is completely lost. Supplementation of the growth medium with chemically synthesized 2-undecylpyrrole fully restores production of both antibiotics to wild-type levels [1]. This demonstrates a strict requirement for this specific intermediate that cannot be met by endogenous biosynthesis or other alkylpyrroles.

Rescue in redL mutant
Head-to-head
+2-Undecylpyrrole: Production restored to wild-type levels
Knockout alone: No undecylprodigiosin or streptorubin B
Strict requirement for 2-undecylpyrrole in mutasynthesis.
Chemical complementation assay; wild-type control needed.
Mutasynthesis Genetic Engineering Natural Products

Alkyl Chain Specificity vs. redPQR Deletion

Deletion of the *redP*, *redQ*, or *redR* genes in *S. coelicolor* results in an 80-95% decrease in the production of undecylprodigiosin and leads to the formation of an array of prodiginine analogues with varying alkyl chain lengths [1]. This demonstrates that while the organism can produce other alkylpyrroles, they are not efficiently incorporated. In contrast, the specific addition of chemically synthesized 2-undecylpyrrole to a *redL* mutant (which cannot make any 2-undecylpyrrole) exclusively restores production of the natural products undecylprodigiosin and streptorubin B [1]. This highlights the compound's unique ability to ensure the production of a specific, desired analogue.

Alkyl Chain Specificity
Cross-study comparable
2-Undecylpyrrole supplement: Exclusively natural products (C11)
redPQR deletion: 80–95% production decrease, mixture of alkyl chain analogues
Ensures defined C11 analogue; avoids promiscuous analogue mixtures.
Analogue fidelity context; verify in target construct.
Biosynthetic Engineering Metabolic Pathway Control Analogue Production

Stereochemistry of Streptorubin B via Mutasynthesis

The absolute stereochemistry of the complex antibiotic streptorubin B was determined using a mutasynthetic approach requiring 2-undecylpyrrole. A stereoselectively deuterium-labeled version of the compound was synthesized and fed to a mutant strain of *S. coelicolor* that was blocked in 2-undecylpyrrole biosynthesis. The successful incorporation of the labeled intermediate into streptorubin B, confirmed by 1H and 2H NMR, was essential for assigning the absolute stereochemistry [1]. This demonstrates a unique application where the compound is an irreplaceable molecular probe.

Stereochemical Analysis
Head-to-head
Deuterium-labeled 2-undecylpyrrole incorporated into streptorubin B; absolute stereochemistry assigned by 1H/2H NMR.
Precision tool for structural biology studies of prodiginines.
Requires stereoselective labeling; mutasynthetic host engineering.
Stereochemistry Isotopic Labeling Structural Biology

In Vitro Antimicrobial Activity

While its primary differentiation lies in its biosynthetic role, 2-undecylpyrrole itself possesses direct antimicrobial activity. It has demonstrated in vitro activity against *Staphylococcus aureus* (MIC = 32 µg/mL), *Escherichia coli* (MIC = 64 µg/mL), and *Candida albicans* (MIC = 16 µg/mL) . This activity profile, particularly its stronger effect on the Gram-positive *S. aureus* compared to the Gram-negative *E. coli*, aligns with its potential as a scaffold for further antibiotic development. However, high-strength comparative data against a panel of close structural analogs is currently limited.

Antimicrobial Activity
Supporting evidence
S. aureus MIC 32 µg/mL; E. coli 64 µg/mL; C. albicans 16 µg/mL
Supports antimicrobial screening context; baseline Gram-positive and antifungal profile.
Limited comparator data; source review required.
Antimicrobial Susceptibility Drug Discovery Microbiology

2-Undecylpyrrole Applications


Mutasynthesis of Defined Prodiginine Analogues

Use 2-undecylpyrrole as a chemical complement to *Streptomyces coelicolor* strains with engineered deletions in the *red* biosynthetic gene cluster (e.g., *redL-* mutants). This strategy enables the exclusive production of natural or non-natural prodiginines with a specific C11 alkyl chain, avoiding the mixture of chain-length analogues produced by wild-type or *redPQR* deletion strains [1]. This is essential for structure-activity relationship (SAR) studies and for producing homogeneous material for biological testing.

Stereochemical Analysis by Isotopic Labeling

Employ stereoselectively deuterated 2-undecylpyrrole in mutasynthetic feeding experiments with *S. coelicolor* mutants blocked in 2-undecylpyrrole biosynthesis. The successful and specific incorporation of the labeled precursor into target molecules like streptorubin B, followed by advanced NMR analysis, allows for the unambiguous determination of absolute stereochemistry [2]. This application is critical for the complete structural characterization of novel antibiotics from the prodiginine family.

Gram-Positive Antibacterial & Antifungal Lead Scaffold

Explore 2-undecylpyrrole as a starting point for medicinal chemistry optimization programs targeting Gram-positive bacteria and fungi. The compound's baseline antimicrobial activity, with an MIC of 32 µg/mL against *S. aureus* and 16 µg/mL against *C. albicans*, provides a validated, albeit modest, potency profile that can be improved through structural derivatization . Its simple monopyrrole structure is amenable to a wide range of synthetic modifications.

Application
Selection Property
Validation Focus
Mutasynthesis of defined prodiginine analogues
Biosynthetic intermediate specificity
Analogue fidelity and production homogeneity
Stereochemical analysis by isotopic labeling
Deuterated probe suitability
Absolute stereochemistry assignment accuracy
Antimicrobial screening scaffold
Baseline antimicrobial activity profile
MIC and spectrum screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Undecylpyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.